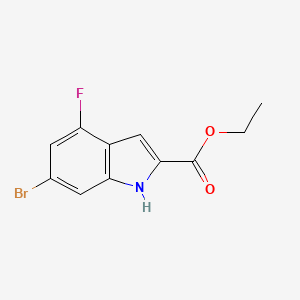

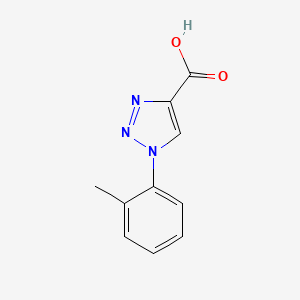

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline

Overview

Description

“4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazoles has been achieved by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline” consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Drug Discovery and Development

The 1,2,4-oxadiazole ring is a common motif in medicinal chemistry due to its bioisosteric properties, making it an excellent scaffold for drug development . Compounds with this structure have been explored for their potential as therapeutic agents, with 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline being no exception. It may serve as a lead compound in the synthesis of new drugs, particularly due to its ability to interact with various biological targets.

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor . Enzyme inhibitors are crucial in the treatment of diseases as they can regulate the activity of enzymes that contribute to disease states. The specific structure of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline could be optimized to enhance its binding affinity to target enzymes, making it a valuable asset in designing new inhibitors.

Agricultural Chemicals

In agriculture, 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including fungicidal, herbicidal, and nematocidal effects . The compound could be synthesized and evaluated for its agricultural applications, potentially leading to the development of new pesticides or plant growth regulators.

Antimicrobial Agents

The antimicrobial properties of 1,2,4-oxadiazole derivatives have been well-documented, with some compounds exhibiting strong antibacterial effects against various plant pathogens . 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline could be tested for its efficacy against bacterial strains, contributing to the fight against bacterial resistance.

Anticancer Research

1,2,4-oxadiazole derivatives have been evaluated for their anticancer properties . The unique structure of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline might interact with cancer cell lines, inhibiting growth or inducing apoptosis. Further research could explore its potential as an anticancer agent.

Neuroprotective Effects

Some oxadiazole derivatives have shown promise as neuroprotective agents . The ability of these compounds to cross the blood-brain barrier and protect neural tissue from damage makes them candidates for treating neurodegenerative diseases. The subject compound could be assessed for its neuroprotective capabilities.

Sigma Receptor Ligands

The sigma receptors are involved in several physiological processes, and ligands for these receptors have therapeutic potential . As a derivative of 1,2,4-oxadiazole, 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline may be evaluated for its affinity and selectivity towards sigma receptors, which could lead to new treatments for pain, cancer, or neurodegenerative diseases.

Material Science Applications

Beyond biological applications, oxadiazole derivatives have been used in material science, particularly in the development of scintillating materials and dyes . The compound’s structure could be advantageous in creating new materials with specific optical or electronic properties.

Future Directions

Oxadiazoles, including “4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, future research could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

Mechanism of Action

Target of Action

It’s worth noting that compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

Oxadiazoles, in general, have been known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property might play a role in their interaction with biological targets.

Biochemical Pathways

Given the anti-infective properties of similar 1,2,4-oxadiazole compounds, it can be inferred that they may interfere with the biochemical pathways of the infectious agents .

Result of Action

Compounds with similar structures have shown anti-infective properties, suggesting that they may have a detrimental effect on the growth and survival of infectious agents .

properties

IUPAC Name |

4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKSGAHLMTNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B1418494.png)

![2-[2-(2-Chlorobenzenesulfonamido)acetamido]acetic acid](/img/structure/B1418499.png)

![5-[(4-Methoxyphenyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B1418500.png)

![3-[(4-Phenylbutan-2-yl)amino]azepan-2-one](/img/structure/B1418504.png)